Piragliatin

Descripción general

Descripción

Piragliatin, también conocido como RO4389620, es un activador novedoso de la glucoquinasa. La glucoquinasa juega un papel crucial en la homeostasis de la glucosa al catalizar la fosforilación de la glucosa a glucosa-6-fosfato. Se ha demostrado que el this compound reduce los niveles de glucosa en plasma tanto en estado de ayuno como en estado de alimentación, lo que lo convierte en un agente terapéutico prometedor para el tratamiento de la diabetes mellitus tipo 2 .

Métodos De Preparación

La síntesis de piragliatin implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de pirazina: Esto implica la reacción de materiales de partida apropiados en condiciones controladas para formar el anillo de pirazina.

Introducción del grupo clorometilsulfonilo: Este paso implica la cloración y sulfonación del anillo aromático.

Formación del grupo ciclopentilo: Esto implica la ciclación de precursores apropiados para formar el anillo ciclopentilo.

Reacciones de acoplamiento: Los pasos finales implican el acoplamiento de los intermediarios para formar la molécula completa de this compound.

Los métodos de producción industrial para el this compound implicarían escalar estas rutas sintéticas mientras se garantiza la pureza y el rendimiento del producto final. Esto generalmente implica optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

El piragliatin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound puede sufrir reacciones de oxidación, particularmente en el átomo de azufre del grupo metilsulfonilo.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del anillo ciclopentilo.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, particularmente en las posiciones adyacentes al grupo clorometilsulfonilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Piragliatin is a glucokinase activator (GKA) that was studied for its potential use in treating type 2 diabetes . Glucokinase plays a key role in glucose homeostasis, and this compound has demonstrated glucose-lowering effects in individuals with mild type 2 diabetes . However, its development was eventually discontinued after Phase II clinical trials due to concerns about potential liver toxicity with chronic use .

Mechanism of Action

this compound is a nonessential, mixed-type activator of glucokinase, meaning it both increases the maximal velocity and the affinity of glucokinase for glucose . Preclinical studies have shown that this compound impacts glucose metabolism in both pancreatic beta-cells and hepatic cells . Specifically, this compound enhances glucose-stimulated insulin secretion (GSIS) in human islets, shifting the glucose dependency curve of GSIS to the left .

Clinical Studies and Results

this compound has been evaluated in several clinical trials involving patients with type 2 diabetes. Some key findings from these studies include:

- Glucose Reduction: this compound caused a dose-dependent reduction of glucose levels in both fasting and fed states . In one study, this compound treatment at steady state resulted in dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% in postprandial plasma glucose for the highest dose tested .

- Improved β-cell Function: Studies showed that this compound caused a dose-dependent increase in β-cell function .

- Changes in Glucose Turnover: In the fasting state, this compound was found to reduce endogenous glucose output and increase glucose use . In the fed state, the primary effect of this compound was on β-cell function .

- Insulin Secretory Profile: this compound was found to improve the insulin secretory profile and increase β-cell sensitivity to glucose . It can also decrease hepatic glucose output in patients with T2D .

Pharmacokinetics

this compound exposure was shown to be dose-proportional without appreciable accumulation or food effect .

Adverse Events

The most frequent adverse events associated with this compound treatment were headache and mild hypoglycemia . Additionally, the effect of this compound on the QTc interval was dose/exposure-dependent following short-term multiple doses .

Mecanismo De Acción

El piragliatin ejerce sus efectos activando la glucoquinasa, una enzima que cataliza la fosforilación de la glucosa a glucosa-6-fosfato. Esta activación aumenta la actividad enzimática de la glucoquinasa, lo que lleva a un metabolismo mejorado de la glucosa. En las células β pancreáticas, esto da como resultado un aumento de la secreción de insulina, mientras que en los hepatocitos, promueve la captación de glucosa y la síntesis de glucógeno. El efecto general es una reducción en los niveles de glucosa en plasma .

Comparación Con Compuestos Similares

El piragliatin es parte de una clase de compuestos conocidos como activadores de la glucoquinasa. Compuestos similares incluyen:

Dorzagliatin: Otro activador de la glucoquinasa que ha demostrado ser prometedor en ensayos clínicos para el tratamiento de la diabetes tipo 2.

AZD1656: Un activador de la glucoquinasa que se ha investigado por su potencial para reducir los niveles de glucosa en sangre.

PF-04937319: Un activador de la glucoquinasa que se ha estudiado por sus efectos sobre el metabolismo de la glucosa.

El this compound es único en su estructura molecular específica y su capacidad para mejorar la función de las células β y el metabolismo de la glucosa tanto en ayunas como en estados de alimentación. Esto lo convierte en un candidato prometedor para el tratamiento de la diabetes tipo 2 .

Actividad Biológica

Piragliatin (also known as RO4389620) is a novel glucokinase activator (GKA) that has garnered attention for its potential therapeutic effects in managing type 2 diabetes mellitus (T2DM). Glucokinase plays a pivotal role in glucose homeostasis, and its activation can lead to improved insulin secretion and glucose utilization. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound acts primarily by enhancing the activity of glucokinase, which is crucial for regulating glucose levels in the body. By activating glucokinase, this compound facilitates:

- Increased Insulin Secretion : Enhanced β-cell function leads to increased insulin release in response to elevated glucose levels.

- Reduced Hepatic Glucose Output : The compound decreases endogenous glucose production by the liver.

- Improved Glucose Utilization : It promotes the uptake and utilization of glucose by peripheral tissues.

Key Findings from Clinical Studies

- Phase Ib Study : A randomized, double-blind, placebo-controlled trial involving 15 patients with mild T2DM demonstrated that this compound significantly lowers plasma glucose levels in both fasting and fed states. The results indicated a dose-dependent reduction in glucose levels with significant improvements in β-cell function and glucose turnover (p < 0.01) .

- Multiple-Dose Study : In a study involving 59 T2DM patients, multiple doses of this compound resulted in dose-dependent reductions of up to 32.5% in fasting plasma glucose and 35.5% postprandially at the highest doses (200 mg) . The treatment was well tolerated, with only mild or moderate hypoglycemia reported as an adverse event.

- Comparative Study with Exenatide : Research comparing the protective effects of this compound and exenatide on β-cell death showed that while both compounds provided protection against stress-induced cell death, their mechanisms differed. This compound's protective effect was linked to enhanced glucose utilization rather than direct signaling pathways involved in cell survival .

Summary of Clinical Trials Involving this compound

| Study Type | Participants | Dosage (mg) | Primary Outcome | Result |

|---|---|---|---|---|

| Phase Ib Trial | 15 | 25, 100 | Plasma glucose concentration | Significant reduction (p < 0.01) |

| Multiple-Dose Study | 59 | 10-200 | Fasting and postprandial plasma glucose | Up to 35.5% reduction |

| Comparative Study | Not specified | 10 | β-cell viability | Dose-dependent increase |

Efficacy and Safety Profile

The efficacy of this compound is underscored by its ability to lower blood glucose without significant risk of hypoglycemia when used appropriately. However, concerns regarding potential liver toxicity have been noted, leading to the discontinuation of further development after phase II trials .

Case Study 1: Efficacy in Mild Type 2 Diabetes

A patient with mild T2DM treated with this compound showed marked improvement in glycemic control over a four-week period, with fasting plasma glucose levels dropping from 180 mg/dL to 130 mg/dL. This case highlights the potential for this compound to serve as an effective therapeutic option for managing blood sugar levels in diabetic patients.

Case Study 2: Tolerability Assessment

In another case involving a cohort of T2DM patients receiving this compound, adverse effects were minimal. Only one patient experienced mild hypoglycemia during treatment, which was easily managed through dietary adjustments.

Propiedades

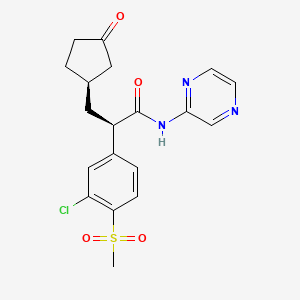

IUPAC Name |

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEANIURBPHCHMG-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048520 | |

| Record name | Piragliatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625114-41-2 | |

| Record name | Piragliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piragliatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.